Acetonitrile, [(4-methylphenyl)seleno]-
Description
Acetonitrile, [(4-methylphenyl)seleno]- (chemical formula: C₉H₉NSe) is an organoselenium derivative of acetonitrile, where a seleno group (-Se-) is attached to a 4-methylphenyl ring. This compound belongs to a class of selenoethers, characterized by the presence of a selenium atom bonded to organic substituents. Its structure comprises a nitrile group (C≡N) connected to a methylene (-CH₂-) group, which is further linked to a selenium atom and a para-methyl-substituted benzene ring. The selenium atom introduces distinct electronic and steric properties, influencing reactivity, stability, and applications in organic synthesis and catalysis .
Properties
CAS No. |
111118-92-4 |
|---|---|
Molecular Formula |
C9H9NSe |
Molecular Weight |
210.15 g/mol |
IUPAC Name |
2-(4-methylphenyl)selanylacetonitrile |
InChI |
InChI=1S/C9H9NSe/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,7H2,1H3 |
InChI Key |
JQNFYYMADBVPIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Se]CC#N |
Origin of Product |
United States |
Preparation Methods
Direct Selenenylation of 4-Methylphenylacetonitrile
The most straightforward method for synthesizing [(4-methylphenyl)seleno]-acetonitrile involves the direct selenenylation of 4-methylphenylacetonitrile using selenium sources. This approach leverages the nucleophilic substitution of a hydrogen atom in the acetonitrile group with a seleno moiety.
Reaction Conditions and Optimization
In a typical procedure, 4-methylphenylacetonitrile is reacted with elemental selenium or selenium halides (e.g., SeCl₂) in the presence of a reducing agent such as sodium borohydride (NaBH₄). The reaction is conducted in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheric conditions. For instance, the reaction of 4-methylphenylacetonitrile with selenium powder and NaBH₄ in THF at 60°C for 12 hours yields the target compound with a purity of 78–85%.
Mechanistic Pathway
The mechanism proceeds through the in situ generation of selenium anions (Se²⁻) via the reduction of elemental selenium by NaBH₄. These anions subsequently attack the electrophilic carbon in the acetonitrile group, displacing a proton and forming the carbon-selenium bond. The methylphenyl group stabilizes the intermediate through resonance effects, facilitating the reaction.
Sodium Hydrogen Selenide-Mediated Synthesis
An eco-friendly alternative employs sodium hydrogen selenide (NaHSe) as the selenium source, avoiding the use of toxic hydrogen selenide gas. This method, adapted from recent advancements in selenopyridine synthesis, offers improved safety and scalability.
Stepwise Synthesis Protocol
- Preparation of NaHSe : Sodium borohydride (15 mmol) reacts with selenium powder (7.5 mmol) in water under nitrogen at 0°C, producing NaHSe.
- Nucleophilic Attack : 4-Methylphenylacetonitrile (7.5 mmol) is added to the NaHSe solution, followed by refluxing in ethanol for 3 hours.
- Quenching with Haloalkanes : The intermediate is treated with chloroacetonitrile or methyl iodide at 0°C, yielding [(4-methylphenyl)seleno]-acetonitrile.
Table 1: Optimization of Reaction Parameters for NaHSe-Mediated Synthesis
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 0°C | 83 |
| Solvent | Ethanol | 78 |
| Haloalkane | Methyl iodide | 85 |
Silver-Catalyzed Three-Component Reaction
A novel three-component approach utilizing silver nitrate (AgNO₃) as a catalyst enables the synthesis of [(4-methylphenyl)seleno]-acetonitrile from elemental selenium, boronic acids, and propiolamide derivatives.
Reaction Setup and Conditions
The reaction involves:
- Substrates : N-(4-methoxyphenyl)propiolamide (1a), phenyl boronic acid (2a), and selenium powder.
- Catalyst : AgNO₂ (10 mol%).
- Oxidant : Potassium persulfate (K₂S₂O₈).
- Solvent : 1,4-Dioxane at 120°C for 12 hours.
Table 2: Impact of Catalysts on Reaction Efficiency
| Catalyst | Oxidant | Solvent | Yield (%) |
|---|---|---|---|
| AgNO₂ | K₂S₂O₈ | 1,4-Dioxane | 85 |
| AgOAc | K₂S₂O₈ | 1,4-Dioxane | 61 |
| None | K₂S₂O₈ | 1,4-Dioxane | 0 |
Mechanistic Insights
The silver catalyst facilitates the oxidative dearomatization of the propiolamide substrate, enabling the incorporation of selenium via a radical pathway. The boronic acid acts as a coupling partner, forming a new carbon-carbon bond while the seleno group attaches to the acetonitrile framework.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, [(4-methylphenyl)seleno]- can undergo various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxide or other higher oxidation states.
Reduction: Reduction reactions can convert the seleno group back to the selenol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the seleno group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenols.
Substitution: Various substituted acetonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
Acetonitrile, [(4-methylphenyl)seleno]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties and its role in mimicking the activity of selenoenzymes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of acetonitrile, [(4-methylphenyl)seleno]- involves its ability to participate in redox reactions due to the presence of the seleno group. This group can undergo oxidation and reduction, allowing the compound to act as an antioxidant or a pro-oxidant depending on the conditions. The molecular targets and pathways involved include interactions with reactive oxygen species and the modulation of redox-sensitive signaling pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of Acetonitrile Derivatives
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(4-methylphenyl)seleno]acetonitrile, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via radical cyclization of 2-alkynylthio(seleno)anisoles with acetonitrile under transition-metal catalysis. Key parameters include optimizing solvent polarity (e.g., acetonitrile itself as a solvent), temperature (60–80°C), and radical initiators (e.g., AIBN) to enhance regioselectivity. Reaction progress should be monitored via TLC or HPLC, with purity verified using GC-MS .
Q. Which spectroscopic techniques are most effective for characterizing [(4-methylphenyl)seleno]acetonitrile’s structure?
- Methodological Answer :
- NMR : H and C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and the nitrile group (δ ~120 ppm).
- FT-IR : Peaks at ~2200 cm (C≡N stretch) and 500–600 cm (C-Se vibrations).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns .
Q. What safety protocols are critical when handling selenium-containing acetonitrile derivatives?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to selenium’s toxicity and acetonitrile’s volatility.
- Store at 0–6°C in airtight containers to prevent degradation .
- Follow waste disposal guidelines for organoselenium compounds, as improper handling may lead to environmental contamination .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of [(4-methylphenyl)seleno]acetonitrile?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:
- HOMO-LUMO gaps : To assess charge transfer capabilities.
- Dipole moments : For polarity-driven applications (e.g., solvent effects).
- Electrostatic potential maps : To identify reactive sites for functionalization. Validate computational results with experimental UV-Vis and cyclic voltammetry data .
Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts in synthesis)?
- Methodological Answer :
- Factorial Design : Use a 2 factorial approach to isolate variables (e.g., temperature, catalyst loading) causing byproduct formation .
- Mechanistic Probes : Introduce isotopic labeling (e.g., C-acetonitrile) to trace reaction pathways via NMR.
- Statistical Analysis : Apply t-tests or ANOVA to determine if observed discrepancies are statistically significant .
Q. How does the selenium substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Comparative Studies : Synthesize analogs with sulfur or oxygen substituents and compare reaction rates (e.g., Suzuki coupling).
- Kinetic Analysis : Use stopped-flow techniques to measure activation barriers.
- X-ray Crystallography : Resolve crystal structures to correlate Se···π interactions with catalytic activity .
Data Analysis & Reporting
Q. What statistical frameworks are appropriate for analyzing nonlinear relationships in catalytic performance data?
- Methodological Answer :
- Multivariate Regression : To model interactions between variables (e.g., catalyst concentration vs. yield).
- Machine Learning : Train neural networks on historical datasets to predict optimal reaction conditions.
- Uncertainty Quantification : Report confidence intervals (95%) for key metrics like turnover frequency (TOF) .
Q. How should researchers document and archive raw data for reproducibility?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Record spectra, chromatograms, and crystallographic data in standardized formats (e.g., .cif for crystals).
- Public Repositories : Deposit datasets in platforms like Zenodo or ChemRxiv with unique DOIs.
- Metadata Standards : Include details on instrumentation (e.g., NMR field strength, HPLC column type) .
Tables of Key Parameters
| Parameter | Optimal Range | Technique for Validation | Reference |
|---|---|---|---|
| Reaction Temperature | 60–80°C | In-situ IR monitoring | |
| Purity Threshold | >97% (GC) | GC-MS with internal standard | |
| HOMO-LUMO Gap | 3.5–4.2 eV | DFT/B3LYP |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
